(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic compound with the molecular formula C20H19N5O and a molecular weight of 345.406 g/mol
Preparation Methods
The synthesis of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the formation of the pyrimidine ring, followed by the introduction of the phenyl group. The piperazine ring is then attached to the pyrimidine ring, and finally, the pyridine ring is introduced to complete the structure.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone can be compared with similar compounds such as:
Imidazopyrazines: These compounds share a similar heterocyclic structure but differ in their specific ring systems and substituents.
Pyrazolopyrimidines: These compounds also contain pyrimidine rings but have different functional groups and biological activities.
Other Piperazine Derivatives: Compounds with piperazine rings but different attached groups can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(17-8-4-5-9-21-17)25-12-10-24(11-13-25)19-14-18(22-15-23-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKXONXKUITTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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